molecular formula C9H9ClO3 B3391951 Methyl 3-(chloromethyl)-4-hydroxybenzoate CAS No. 38573-37-4

Methyl 3-(chloromethyl)-4-hydroxybenzoate

Cat. No. B3391951
CAS RN: 38573-37-4
M. Wt: 200.62 g/mol
InChI Key: VLYOURUSDXTOCB-UHFFFAOYSA-N
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Description

“Methyl 3-(chloromethyl)-4-hydroxybenzoate” is a compound that contains a chloromethyl group, which is a functional group with the chemical formula -CH2-Cl . This group is derived from the methyl group (-CH3) by replacing one hydrogen atom with a chlorine atom . Compounds with this group are a subclass of the organochlorines .


Synthesis Analysis

The synthesis of compounds similar to “Methyl 3-(chloromethyl)-4-hydroxybenzoate” has been described in the literature. For example, a synthetic method for 3-chloromethyl benzoic acid involves a one-step reaction using benzoyl chloride and paraformaldehyde in a solvent, catalyzed by zinc chloride, ferric chloride, or other Lewis acids .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(chloromethyl)-4-hydroxybenzoate” can be inferred from its name and the structures of similar compounds. It likely contains a benzoate group (derived from benzoic acid), a chloromethyl group, and a methyl group. The “3-” and “4-” in the name suggest that these groups are attached to the third and fourth carbon atoms of the benzoate ring .

Scientific Research Applications

Crystal Structure and Theoretical Analysis

Methyl 3-(chloromethyl)-4-hydroxybenzoate, commonly known as methyl paraben, is used as an antimicrobial agent in cosmetics, personal-care products, and as a food preservative. A study detailed its crystal structure at 120 K, showing a 3D framework formed by three molecules of methyl paraben through extensive intermolecular hydrogen bonding. Hirshfeld surface analysis was used to understand the intermolecular interactions and crystal packing. Additionally, computational calculations were done using quantum mechanical methods, highlighting the molecule's pharmaceutical activity determinants (Sharfalddin et al., 2020).

Synthesis of Chlorinated Analogues for Antibiotic Biosynthesis

Methyl 3-(chloromethyl)-4-hydroxybenzoate is integral in synthesizing chlorinated analogues of 3-amino-5-hydroxybenzoic acid, crucial for studying the biosynthesis of several antibiotic classes. This synthesis approach involves selective monochlorination and perchlorination followed by hydrolysis and regiospecific protodechlorination (Becker, 1984).

Fluorescent Sensor for Al3+ Detection

A study synthesized a fluorogenic chemosensor using methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate. This sensor exhibited high selectivity and sensitivity towards Al3+ ions, even in the presence of other metal ions, with potential applications in bio-imaging and detecting Al3+ in human cervical HeLa cancer cell lines (Ye et al., 2014).

Environmental Microbiology

Desulfitobacterium chlororespirans Co23 uses 3-chloro-4-hydroxybenzoate as a terminal electron acceptor for growth. A study on this bacterium's membrane preparations demonstrated its capability to dechlorinate this compound, suggesting its potential in environmental microbiology and bioremediation processes (Loffler et al., 1996).

Synthesis of Vancomycin Derivatives

The compound plays a role in synthesizing vancomycin derivatives, specifically the methyl p-chloro-3-hydroxytyrosinates, from 3-chloro-4-hydroxybenzoic acid. These syntheses are pivotal in creating highly functionalized carbonyl derivatives using chiral ruthenium complexes, which are crucial in the pharmaceutical industry (Girard et al., 1996).

Safety And Hazards

Safety data sheets for similar compounds suggest that “Methyl 3-(chloromethyl)-4-hydroxybenzoate” may be hazardous. For instance, chloromethyl methyl ether is highly flammable, harmful if swallowed or in contact with skin, fatal if inhaled, and may cause cancer .

properties

IUPAC Name

methyl 3-(chloromethyl)-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYOURUSDXTOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(chloromethyl)-4-hydroxybenzoate

CAS RN

38573-37-4
Record name methyl 3-(chloromethyl)-4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MR Friedman, KJ Toyne, JW Goodby… - Journal of Materials …, 2001 - pubs.rsc.org
The synthesis and transition temperatures are reported for several 2-(4-alkyl- and 4-alkoxy-phenyl)-5-cyano-1-benzofurans, 2-(4′-alkylbiphenyl-4-yl)-5-cyano- and 5-(4′-alkylbiphenyl…
Number of citations: 34 pubs.rsc.org
JE Wulff - University of Calgary, Calgary, 2005 - library-archives.canada.ca
Acetylenic sulfones are powerful and versatile reagents which have been previously exploited by the TG Back group in the synthesis of a variety of aliphatic nitrogen-containing …
Number of citations: 1 library-archives.canada.ca

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